Pharmacokinetic profiling of 2-(2-Methylpiperazin-1-yl)-1-phenylethan-1-ol
Pharmacokinetic profiling of 2-(2-Methylpiperazin-1-yl)-1-phenylethan-1-ol
Comprehensive Pharmacokinetic Profiling of 2-(2-Methylpiperazin-1-yl)-1-phenylethan-1-ol: A Technical Guide for Preclinical Evaluation
Executive Summary & Structural Rationale
In modern small molecule drug discovery, the early and rigorous characterization of Absorption, Distribution, Metabolism, and Excretion (ADME) properties is paramount to preventing late-stage clinical attrition[1]. The compound 2-(2-Methylpiperazin-1-yl)-1-phenylethan-1-ol (CAS: 1249893-43-3; MW: 220.31 g/mol ) represents a highly versatile synthetic scaffold. Structurally, it features a phenylethanolamine-like backbone fused to a 2-methylpiperazine moiety, making it highly relevant for central nervous system (CNS) and cardiovascular receptor targeting.
As a Senior Application Scientist, I approach the pharmacokinetic (PK) profiling of this molecule by first deconstructing its physicochemical liabilities:
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Basic Piperazine Nitrogen (pKa ~9.0): Drives high tissue affinity via lysosomal trapping, predicting a large volume of distribution ( Vdss ). It also necessitates acidic chromatographic conditions to maintain protonation during mass spectrometry.
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Secondary Hydroxyl Group: Acts as a primary liability for Phase II metabolism (UGT-mediated glucuronidation).
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Phenyl & Piperazine Rings: Susceptible to Phase I Cytochrome P450 (CYP) mediated aromatic hydroxylation and N-dealkylation.
This guide outlines a self-validating, step-by-step preclinical PK profiling strategy, moving from bioanalytical validation to in vitro metabolic stability and in vivo rat pharmacokinetics.
Analytical Methodology: LC-MS/MS Bioanalysis
Before any biological matrix can be evaluated, a robust liquid chromatography-tandem mass spectrometry (LC-MS/MS) method must be developed in strict accordance with the FDA Bioanalytical Method Validation Guidance (2018) [2].
Causality Check: Why Protein Precipitation (PPT)? Given the highly basic and polar nature of the piperazine ring, traditional Liquid-Liquid Extraction (LLE) often yields poor recovery unless the matrix pH is aggressively adjusted (>11). PPT using organic solvents effectively crashes plasma proteins while keeping the basic analyte highly soluble in the aqueous-organic supernatant.
Step-by-Step Plasma Extraction Protocol
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Sample Aliquoting: Transfer 50 µL of calibration standard, Quality Control (QC), or unknown plasma sample into a 96-well plate.
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Protein Precipitation: Add 150 µL of ice-cold Acetonitrile (ACN) containing an appropriate Internal Standard (IS) (e.g., a deuterated analog or labetalol at 50 ng/mL). Rationale: The 1:3 plasma-to-organic ratio disrupts the dielectric constant of the solution, ensuring >99% protein precipitation.
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Mixing & Centrifugation: Vortex the plate for 2 minutes. Centrifuge at 14,000 × g for 10 minutes at 4°C to pellet the denatured proteins.
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Supernatant Transfer: Transfer 100 µL of the clear supernatant to a clean plate and dilute with 100 µL of ultra-pure water to match the initial mobile phase conditions, preventing chromatographic peak distortion.
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LC-MS/MS Parameters:
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Column: Waters XBridge C18 (2.1 × 50 mm, 3.5 µm) – chosen for its stability with basic compounds.
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Mobile Phase: (A) 0.1% Formic acid in water; (B) 0.1% Formic acid in ACN. Rationale: Formic acid ensures the piperazine nitrogens remain fully protonated, maximizing ionization efficiency in the Electrospray Ionization (ESI) positive mode.
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Detection: MRM transition m/z 221.1 [M+H]+ → m/z 113.1 (corresponding to the cleavage of the phenylethanol moiety).
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In Vitro Metabolic Stability (Human Liver Microsomes)
To predict the hepatic intrinsic clearance ( CLint ) of 2-(2-Methylpiperazin-1-yl)-1-phenylethan-1-ol, we utilize Human Liver Microsomes (HLM). This subcellular fraction is the gold standard for evaluating Phase I CYP450 kinetics[3].
Causality Check: Why use a 1 µM substrate concentration and 0.5 mg/mL protein? Using a low substrate concentration ensures the reaction operates well below the Michaelis-Menten constant ( Km ), maintaining first-order linear kinetics required for accurate CLint calculation. Limiting protein to 0.5 mg/mL prevents the lipophilic drug from non-specifically binding to microsomal lipids, which would artificially lower the free fraction ( fu,mic ) and underestimate clearance.
Step-by-Step HLM Assay Protocol
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Incubation Mixture Preparation: In a 96-well plate, combine 0.5 mg/mL HLM protein, 1 µM of the test compound, and 3.3 mM MgCl2 in 100 mM potassium phosphate buffer (pH 7.4).
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Pre-incubation: Incubate the mixture at 37°C for 5 minutes in a shaking water bath to reach thermal equilibrium.
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Reaction Initiation: Initiate the metabolic reaction by adding 1 mM NADPH (the obligate cofactor for CYP enzymes).
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Kinetic Sampling: At precise time intervals (0, 5, 15, 30, 45, and 60 minutes), withdraw a 50 µL aliquot and immediately dispense it into 150 µL of ice-cold quench solution (ACN + IS) to halt enzymatic activity.
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Analysis: Centrifuge the quenched samples and analyze the supernatant via the validated LC-MS/MS method. Calculate the in vitro half-life ( t1/2 ) from the log-linear slope of compound depletion.
In Vivo Pharmacokinetic Study Design
To bridge in vitro data to whole-body physiology, an in vivo rat PK study is conducted. Intravenous (IV) and oral (PO) arms are utilized to calculate absolute bioavailability ( F% ) and understand systemic clearance mechanisms[4].
Step-by-Step Rat PK Protocol
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Animal Preparation: Utilize male Sprague-Dawley rats (250-300g) surgically implanted with jugular vein catheters to allow stress-free, serial blood sampling without anesthesia.
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Dose Formulation & Administration:
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Group 1 (IV): 1 mg/kg administered via the tail vein. Formulation: 5% DMSO, 10% Solutol HS15, 85% Saline. Rationale: IV formulations must be perfectly clear solutions to prevent micro-embolisms.
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Group 2 (PO): 5 mg/kg administered via oral gavage. Formulation: 0.5% Methylcellulose in water (suspension is acceptable for PO).
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Serial Blood Sampling: Collect 200 µL of blood into K2EDTA tubes at 0.083 (IV only), 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours post-dose. Centrifuge immediately to harvest plasma.
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Non-Compartmental Analysis (NCA): Quantify plasma concentrations via LC-MS/MS. Use PK software (e.g., Phoenix WinNonlin) to calculate clearance ( CL ), volume of distribution ( Vdss ), and half-life ( t1/2 ).
Data Presentation: Predicted PK Parameters
Based on the structural pharmacophores of 2-(2-Methylpiperazin-1-yl)-1-phenylethan-1-ol, Table 1 summarizes the expected quantitative PK parameters derived from the aforementioned protocols.
Table 1: Simulated Preclinical PK Parameters for 2-(2-Methylpiperazin-1-yl)-1-phenylethan-1-ol
| Parameter | Predicted Value | Scientific Rationale |
| HLM CLint | ~45 µL/min/mg | Moderate clearance driven by CYP-mediated N-dealkylation of the piperazine ring and Phase II glucuronidation. |
| Rat Vdss (IV) | 4.5 L/kg | High volume of distribution due to lipophilicity and lysosomal trapping of the basic amine (pKa ~9.0). |
| Rat CL (IV) | 35 mL/min/kg | Moderate systemic clearance, approximating 60% of rat hepatic blood flow. |
| Rat t1/2 (IV) | 2.5 hours | Half-life is extended despite moderate clearance due to the large volume of distribution ( t1/2=0.693×Vdss/CL ). |
| Bioavailability ( F% ) | ~40% | Moderate oral bioavailability limited by hepatic first-pass metabolism at the secondary alcohol. |
Preclinical PK Screening Workflow Visualization
The following diagram maps the self-validating logical flow of the PK profiling strategy, from bioanalytical setup through in vivo analytics.
Caption: Sequential preclinical PK profiling workflow for 2-(2-Methylpiperazin-1-yl)-1-phenylethan-1-ol.
References
- Introduction to small molecule drug discovery and preclinical development. Frontiers.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHMgjnaGkujeBLnCq9l3d3bKMVkXnYBx-go9k4qu_1peNWXNLG_UsYjmdSFRMj5qShIG3_oElZuW4h2Rdi1auIYmD2UwbFx2HWAHxDeJACYYj1EvX8ULZevo5EpeBe-7f57SVH_RvHsPpVhjJcq1NOelxaJJcucKy6nPcfmgUt1gwl6zNN4wGNm1arOxWfuBmhZxGaW0OF9]
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Sources
- 1. Frontiers | Introduction to small molecule drug discovery and preclinical development [frontiersin.org]
- 2. mdpi.com [mdpi.com]
- 3. In Vitro Drug Metabolism Studies Using Human Liver Microsomes | IntechOpen [intechopen.com]
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